![molecular formula C13H16O B3007994 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 53755-66-1](/img/structure/B3007994.png)
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
“7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 53755-66-1 . It has a molecular weight of 188.27 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a melting point of 54-56 degrees Celsius .Scientific Research Applications
Pharmacology
In pharmacology, this compound may serve as a precursor or an intermediate in the synthesis of more complex molecules. Its structure could be manipulated to create derivatives with potential biological activity. For instance, modifications to its chemical structure could lead to the development of new therapeutic agents with unique pharmacokinetic properties .
Organic Synthesis
As an organic compound, 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be used in organic synthesis. It might act as a building block for the construction of larger, more complex organic molecules. Its ring structure provides a versatile framework that can undergo various chemical reactions to extend the carbon chain or introduce functional groups .
Material Science
In material science, this compound’s properties could be explored for the development of new materials. For example, its thermal stability and chemical reactivity might make it suitable for creating polymers with specific characteristics or for use in nanotechnology applications .
Analytical Chemistry
This compound could be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as chromatography or mass spectrometry .
Biochemistry
In biochemistry, the compound could be utilized to study enzyme-substrate interactions or to probe the mechanisms of biochemical reactions. It might also serve as a model compound to understand the behavior of similar bioactive molecules within biological systems .
Environmental Science
The environmental impact of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one could be studied to assess its biodegradability, toxicity, and potential as an environmental pollutant. Research in this area could lead to the development of safer and more eco-friendly chemicals .
Each of these applications demonstrates the versatility of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one in scientific research, highlighting its potential to contribute to various fields through different roles, from a synthetic intermediate to an analytical standard.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.
properties
IUPAC Name |
7,7-dimethyl-8,9-dihydro-6H-benzo[7]annulen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIJOJBBDLPUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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